

Natural Sources and Producing Organisms of Porphyra-334: A Technical Guide

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Compound of Interest

Compound Name: Porphyra 334

Cat. No.: B610168

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Porphyra-334 is a mycosporine-like amino acid (MAA), a class of water-soluble, UV-absorbing compounds found in a wide array of marine and freshwater organisms. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their potent photoprotective properties, acting as natural sunscreens and antioxidants. This guide provides an in-depth overview of the natural sources of Porphyra-334, the organisms that produce it, and the methodologies for its study.

Natural Distribution and Producing Organisms

Porphyra-334 is predominantly found in marine organisms that are exposed to high levels of solar radiation. The primary producers of this MAA are photosynthetic organisms, including cyanobacteria and various types of algae. While also found in marine animals, its presence in these organisms is typically a result of bioaccumulation through their diet rather than de novo synthesis.

Key producers of Porphyra-334 include:

- Red Algae (Rhodophyta): This phylum is a rich source of Porphyra-334. Species of the genus *Porphyra* (nori), from which the compound derives its name, are known to contain high concentrations.^{[1][2]} Other red algae such as *Bangia atropurpurea*, *Iridaea tuberculosa*, *Nothogenia fastigiata*, and *Corallina officinalis* also produce significant amounts of this MAA.^{[1][3]}

- **Cyanobacteria:** These photosynthetic bacteria are also primary producers of Porphyra-334. For instance, the terrestrial cyanobacterium *Nostoc commune* has been found to synthesize a glycosylated form of Porphyra-334.[\[4\]](#)
- **Phytoplankton:** As a major component of the marine food web, phytoplankton are significant producers of MAAs, including Porphyra-334. Diatoms, in particular, such as those of the genera *Thalassiosira*, *Fragilariopsis*, and *Corethron*, have been identified as producers.[\[5\]](#) Porphyra-334 is often the most abundant MAA in phytoplankton communities in regions like the Southern Ocean.[\[5\]](#)
- **Marine Invertebrates:** While not primary producers, various marine invertebrates accumulate Porphyra-334 through their diet. This includes organisms like the green sea urchin (*Strongylocentrotus droebachiensis*), where the compound is found in their ovaries.[\[1\]](#)
- **Fish:** Similar to invertebrates, certain fish species also show an accumulation of Porphyra-334 in their ovaries, likely for the protection of their eggs from UV radiation.[\[1\]](#)

The production of Porphyra-334 is often influenced by environmental factors, with exposure to UV radiation being a primary trigger for its synthesis.

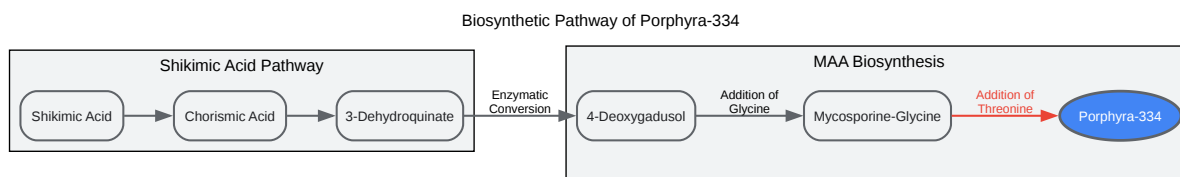
Quantitative Data on Porphyra-334 Content

The concentration of Porphyra-334 can vary significantly between species and is influenced by environmental conditions such as UV exposure, season, and geographic location. The following table summarizes reported concentrations of Porphyra-334 in various organisms.

Organism	Phylum/Group	Porphyra-334 Concentration (mg/g dry weight)	Notes
Porphyra endiviifolium	Rhodophyta	9.7	Endemic to Antarctica. [3]
Bangia atropurpurea	Rhodophyta	5.8	Found in Antarctica. [3]
Curdiea racowitzae	Rhodophyta	4.9	Found in Antarctica. [3]
Gymnogongrus devoniensis	Rhodophyta	1.5 - 7.8	Found on the European coast. [3]
Ceramium nodulosum	Rhodophyta	7.6	Found on the European coast. [3]
Gelidium pusillum	Rhodophyta	5.0 - 6.5	Found on the European coast. [3]
Iridaea tuberculosa	Rhodophyta	> 1.0	Intertidal sub-Antarctic red macroalgae. [3]

Biosynthetic Pathway of Porphyra-334

Porphyra-334 is synthesized via a branch of the shikimic acid pathway. The core structure of MAAs is a cyclohexenone or cyclohexenimine ring, which is derived from 3-dehydroquinate, an intermediate in the shikimic acid pathway. The specific steps leading to Porphyra-334 involve the enzymatic conversion of mycosporine-glycine, a common precursor for many MAAs. The proposed pathway suggests the addition of a threonine residue to mycosporine-glycine to form Porphyra-334.



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Proposed biosynthetic pathway of Porphyra-334.

Experimental Protocols

The study of Porphyra-334 involves its extraction from biological material, followed by purification and quantification, typically using chromatographic techniques.

Extraction of Porphyra-334

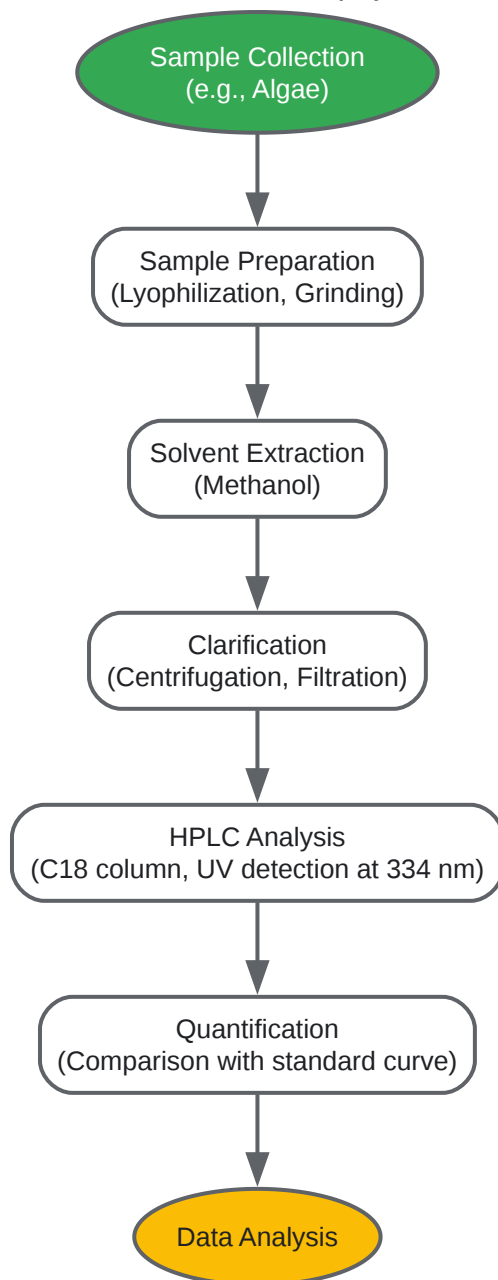
- **Sample Preparation:** Lyophilize (freeze-dry) the biological material (e.g., algal tissue) to a constant dry weight. Grind the dried tissue into a fine powder using a mortar and pestle or a mechanical grinder.
- **Solvent Extraction:**
 - Weigh a known amount of the dried powder (e.g., 100 mg).
 - Add 10 mL of 100% methanol to the powder in a suitable tube.
 - Vortex the mixture vigorously for 2 minutes.
 - Incubate the mixture at 45°C for 2 hours in the dark, with occasional vortexing.
- **Clarification:**
 - Centrifuge the extract at 5,000 x g for 10 minutes at 4°C.
 - Carefully collect the supernatant.

- Filter the supernatant through a 0.22 μm syringe filter into a clean vial for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

- Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is required.
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used.
 - Mobile Phase: A gradient of 0.1% acetic acid in water (Solvent A) and methanol (Solvent B) is often employed.
 - Flow Rate: A typical flow rate is 1.0 mL/min.
 - Detection: Monitor the absorbance at 334 nm, which is the absorption maximum for Porphyra-334.
 - Injection Volume: Inject 20 μL of the filtered extract.
- Quantification:
 - Prepare a standard curve using a purified Porphyra-334 standard of known concentrations.
 - Identify the Porphyra-334 peak in the sample chromatogram based on its retention time and absorption spectrum compared to the standard.
 - Calculate the concentration of Porphyra-334 in the sample by comparing the peak area to the standard curve. The molar extinction coefficient for Porphyra-334 is approximately 42,300 $\text{M}^{-1}\text{cm}^{-1}$.[\[1\]](#)

Experimental Workflow for Porphyra-334 Analysis



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General experimental workflow for Porphyra-334 analysis.

This technical guide provides a foundational understanding of the natural sources, producing organisms, and analytical methodologies for Porphyra-334. Further research into the cultivation of high-yielding organisms and optimization of extraction techniques will be crucial for the potential commercialization of this promising natural UV-protective compound.

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